3-{5-[5-(naphthalen-2-yl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a naphthalene moiety, a pyrazole ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting naphthalene-2-carbaldehyde with hydrazine hydrate under acidic conditions to form 3-(naphthalen-2-yl)-1H-pyrazole.
Formation of the oxadiazole ring: The pyrazole derivative is then reacted with cyanogen bromide and sodium azide to form the 1,2,4-oxadiazole ring.
Coupling with pyridine: Finally, the oxadiazole derivative is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL derivatives: These compounds share the pyrazole and naphthalene moieties but lack the oxadiazole and pyridine rings.
1,2,4-OXADIAZOL-3-YL derivatives: These compounds contain the oxadiazole ring but may have different substituents at other positions.
Uniqueness
3-{5-[3-(NAPHTHALEN-2-YL)-1H-PYRAZOL-5-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is unique due to its combination of four distinct heterocyclic rings, which confer unique electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H13N5O |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H13N5O/c1-2-5-14-10-15(8-7-13(14)4-1)17-11-18(24-23-17)20-22-19(25-26-20)16-6-3-9-21-12-16/h1-12H,(H,23,24) |
InChI Key |
WIBQKEUKSRFRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C4=NC(=NO4)C5=CN=CC=C5 |
Origin of Product |
United States |
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